N-(2-Ethyl-2-hexenyl)aniline

Catalog No.
S14326481
CAS No.
68258-67-3
M.F
C14H21N
M. Wt
203.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Ethyl-2-hexenyl)aniline

CAS Number

68258-67-3

Product Name

N-(2-Ethyl-2-hexenyl)aniline

IUPAC Name

N-[(E)-2-ethylhex-2-enyl]aniline

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

InChI

InChI=1S/C14H21N/c1-3-5-9-13(4-2)12-15-14-10-7-6-8-11-14/h6-11,15H,3-5,12H2,1-2H3/b13-9+

InChI Key

BYYMMAFVCCUWRF-UKTHLTGXSA-N

Canonical SMILES

CCCC=C(CC)CNC1=CC=CC=C1

Isomeric SMILES

CCC/C=C(\CC)/CNC1=CC=CC=C1

N-(2-Ethyl-2-hexenyl)aniline is an organic compound characterized by the presence of an aniline moiety substituted with a 2-ethyl-2-hexenyl group. Its chemical structure can be represented as follows:

C12H17N\text{C}_{12}\text{H}_{17}\text{N}

This compound features a phenyl ring attached to an amino group (–NH₂) and a branched alkyl chain, which contributes to its unique properties. The presence of the alkene functionality in the 2-ethyl-2-hexenyl group makes it reactive in various chemical processes.

Due to its functional groups:

  • Electrophilic Aromatic Substitution: The aniline nitrogen can act as a nucleophile, allowing for substitution reactions on the aromatic ring.
  • Alkene Reactions: The double bond in the 2-ethyl-2-hexenyl group can undergo addition reactions, such as hydrogenation or halogenation.
  • Amination Reactions: This compound can be involved in further amination processes, potentially leading to a variety of derivatives.

The synthesis of N-(2-Ethyl-2-hexenyl)aniline typically involves the reaction of 2-ethyl-2-hexenal with aniline. A common method includes:

  • Preparation of 2-Ethyl-2-Hexenal: This can be achieved through the aldol condensation of butyraldehyde followed by further reactions to yield the desired aldehyde.
  • Condensation Reaction: The aldehyde is then reacted with aniline in the presence of an acid catalyst (such as p-toluenesulfonic acid) under reflux conditions to form N-(2-Ethyl-2-hexenyl)aniline .

N-(2-Ethyl-2-hexenyl)aniline has potential applications in various fields:

  • Chemical Industry: It can be used as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals.
  • Polymer Science: Its reactive alkene functionality may be utilized in polymerization processes or as a curing agent for resins.
  • Material Science: The compound could serve as a modifier for enhancing the properties of rubber or plastics.

Several compounds share structural similarities with N-(2-Ethyl-2-hexenyl)aniline, including:

  • Aniline: A simple amine without alkene substitution; serves as a fundamental building block in organic synthesis.
    PropertyN-(2-Ethyl-2-Hexenyl)anilineAniline
    StructureContains alkeneNo alkene
    ReactivityMore reactive due to alkeneLess reactive
  • N-(Hexenyl)aniline: Similar structure but lacks the ethyl branch; may exhibit different reactivity patterns.
    PropertyN-(Hexenyl)anilineN-(2-Ethyl-2-Hexenyl)aniline
    StructureLinear hexeneBranched hexene
    ReactivityDifferent stericsMore steric hindrance
  • N-(Allyl)aniline: Contains a vinyl group instead of an ethylene branch; useful for comparison in terms of reactivity.
    PropertyN-(Allyl)anilineN-(2-Ethyl-2-Hexenyl)aniline
    StructureVinyl substituentEthylene substituent
    ReactivitySimilar but distinct pathwaysAdditional reactivity due to branching

These comparisons highlight the unique structural aspects and potential reactivity differences that make N-(2-Ethyl-2-hexenyl)aniline noteworthy among its analogs. Further research into its properties and applications could reveal more about its utility in synthetic chemistry and materials science.

XLogP3

4.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

203.167399674 g/mol

Monoisotopic Mass

203.167399674 g/mol

Heavy Atom Count

15

General Manufacturing Information

Benzenamine, N-(2-ethyl-2-hexen-1-yl)-: INACTIVE

Dates

Last modified: 08-10-2024

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